Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
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Overview
Description
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is a chemical compound with the molecular formula C₁₈H₃₅NaO₆S. It is a derivative of octadecanoic acid, commonly known as stearic acid, where a sulfooxy group is attached to the ninth carbon atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The process begins with the reaction of octadecanoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the ninth carbon atom. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of octadecanoic acid and sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through filtration and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Octadecanoic acid.
Substitution: Various substituted octadecanoic acid derivatives.
Scientific Research Applications
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with biological membranes. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with lipid bilayers. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the sulfooxy group, making it less soluble in water.
Octadecanoic acid, 9-(sulfooxy)-, ammonium salt: Similar structure but different counterion, which can affect its solubility and reactivity.
Octadecanoic acid, 9-(sulfooxy)-, disodium salt: Contains two sodium ions, which can influence its ionic strength and interactions.
Uniqueness
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is unique due to its specific sulfooxy substitution at the ninth carbon atom and the presence of a single sodium ion. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
68964-56-7 |
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Molecular Formula |
C18H35NaO6S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
sodium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
LBBMGWMTZMVZCT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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